diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphonate group attached to a sugar moiety. The presence of multiple hydroxyl groups and the phosphonate functionality makes it a versatile molecule in chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate typically involves the reaction of a suitable sugar derivative with a phosphonate precursor. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phosphonate group can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield aldehydes or ketones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to interact with enzymes and other proteins involved in phosphorylation processes. This interaction can modulate the activity of these proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Diammonium (2R)-2,3-bis(octanoyloxy)propyl (1R,2R,3R,4R,5S,6R)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate
- Diammonium (2R)-3-(heptadecanoyloxy)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-icosatetraenoyloxy]propyl (1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-[(hydroxyphosphinato)oxy]cyclohexyl phosphate
Uniqueness
Diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate is unique due to its specific sugar moiety and the arrangement of hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H21N2O8P |
---|---|
Molecular Weight |
292.22 g/mol |
IUPAC Name |
diazanium;(3R,4S,5S,6R)-6-(2-phosphonatoethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H15O8P.2H3N/c8-4-3(1-2-16(12,13)14)15-7(11)6(10)5(4)9;;/h3-11H,1-2H2,(H2,12,13,14);2*1H3/t3-,4-,5+,6-,7?;;/m1../s1 |
InChI Key |
JMYUVFGTNHGZLT-VKJPOMDOSA-N |
Isomeric SMILES |
C(CP(=O)([O-])[O-])[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O.[NH4+].[NH4+] |
Canonical SMILES |
C(CP(=O)([O-])[O-])C1C(C(C(C(O1)O)O)O)O.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.